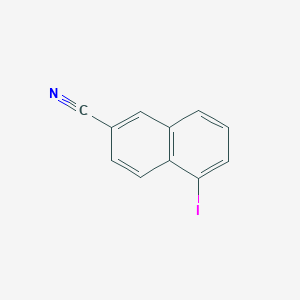

5-Iodo-2-naphthonitrile

Description

Contextualization of Naphthalene (B1677914) Nitriles and Halogenated Naphthalenes in Modern Organic Synthesis

Naphthalene nitriles and halogenated naphthalenes are classes of compounds that serve as crucial intermediates in modern organic synthesis. nih.govcsir.co.za Their importance has grown significantly with the advent of transition-metal-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Naphthalene Nitriles , also known as cyanonaphthalenes, are valued for the versatility of the nitrile group. beilstein-journals.org The cyano moiety can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and aldehydes, making naphthonitriles key precursors for a wide array of substituted naphthalenes. beilstein-journals.org For instance, the reduction of a nitrile group provides a direct route to aminomethylnaphthalenes, while hydrolysis yields naphthalenecarboxylic acids. These derivatives are foundational in the synthesis of pharmaceuticals, agrochemicals, and dyes. numberanalytics.commdpi.com Furthermore, the electronic properties of the nitrile group can influence the reactivity of the naphthalene ring system and the photophysical characteristics of the molecule. islandscholar.ca

Halogenated Naphthalenes , particularly iodo- and bromo-substituted naphthalenes, are indispensable substrates for transition-metal-catalyzed reactions. nih.govacs.org The carbon-halogen bond, especially the carbon-iodine bond, is readily activated by catalysts such as palladium, copper, and nickel complexes. This facilitates participation in cornerstone reactions of modern synthesis like the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylation reactions. nih.gov These methods allow for the modular construction of highly functionalized and complex polycyclic systems from relatively simple halogenated precursors. nih.govacs.org The development of new synthetic routes to halogenated naphthalenes continues to be an active area of research to improve regioselectivity and functional group tolerance. acs.org

The compound 5-Iodo-2-naphthonitrile combines the functionalities of both these classes. The iodo group at the 5-position serves as a prime site for metal-catalyzed cross-coupling, while the nitrile group at the 2-position can be used for subsequent functional group interconversions. This dual reactivity makes it a powerful synthon for creating multifunctional naphthalene-based structures.

Significance of Directed Functionalization in Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) like naphthalene possess multiple C-H bonds, and controlling the position of functionalization is a central challenge in their chemistry. mdpi.comunit.no Direct electrophilic substitution on an unsubstituted naphthalene ring typically yields a mixture of isomers, with a preference for the 1-position (alpha) over the 2-position (beta). numberanalytics.com Achieving substitution at a specific, less-reactive position in the presence of other C-H bonds requires strategies for directed functionalization.

Directed functionalization utilizes a pre-existing functional group on the aromatic ring to steer a reagent to a specific, often adjacent (ortho), position. unit.norsc.org This is commonly achieved through "directed metalation," where a directing metalation group (DMG) coordinates to a metal, typically lithium or a transition metal, facilitating deprotonation and subsequent reaction with an electrophile at the ortho position. unit.no This strategy provides high regioselectivity that is often difficult to attain through classical electrophilic substitution methods. unit.no

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of PAHs. mdpi.comresearchgate.net In these reactions, a directing group guides a transition metal catalyst to cleave a specific C-H bond and replace the hydrogen with a new functional group. rsc.org This approach has been used for arylation, borylation, and other transformations on PAHs, reducing the need for multi-step syntheses involving pre-functionalized substrates. mdpi.comnih.gov The ability to selectively functionalize PAHs is critical for tuning their electronic and photophysical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic semiconductors. mdpi.comunit.no

For a molecule like this compound, the existing iodo and nitrile groups inherently dictate the regiochemistry of subsequent transformations, either through their own reactivity (e.g., cross-coupling at the iodo-position) or by influencing the electronic properties and directing further substitutions on the naphthalene ring.

Overview of Current Research Trajectories for Naphthonitriles and Iodonaphthalenes

Current research involving naphthonitriles and iodonaphthalenes is diverse, spanning organic synthesis, materials science, and astrochemistry.

Naphthonitriles: Research continues to explore new synthetic methods for their preparation and their use as building blocks. csir.co.zabeilstein-journals.org A significant area of interest is their application in the synthesis of nitrogen-containing heterocycles fused to the naphthalene core. researchgate.netuni-regensburg.de Furthermore, the unique photophysical properties of naphthonitriles, including their fluorescence characteristics, are being actively investigated. islandscholar.ca The discovery of 1- and 2-naphthonitrile (B358459) in interstellar space has spurred research into their spectroscopic properties to better understand the chemistry of the cosmos. islandscholar.ca They are also studied as markers of pyrogenic nitrogen in environmental and soil sciences. pyrolyscience.compyrolyscience.com

Iodonaphthalenes: These compounds remain central to the synthesis of complex organic molecules and materials. solubilityofthings.com Research focuses on developing novel and more efficient catalytic systems for their participation in cross-coupling reactions. nih.govacs.org Iodonaphthalenes are key starting materials for creating larger, more complex PAHs and hetero-PAHs, which are investigated for their potential in electronics and optoelectronics. unit.noresearchgate.net The reactivity of the carbon-iodine bond is also exploited in radical reactions and photolytic processes. For example, 5-iodonaphthalene-1-azide has been used as a photoactivatable labeling agent in biological systems, where the iodine can serve as a heavy atom for spectroscopic studies or as a handle for further modification. pnas.org Hypervalent iodine reagents, which are derived from iodoarenes, are also a major field of study, providing powerful and environmentally benign oxidizing agents for a wide range of chemical transformations. arkat-usa.org

The convergence of these research trajectories highlights the synthetic potential of molecules like this compound, which can be utilized in the development of novel fluorescent materials, complex heterocyclic systems, and functionalized PAHs for advanced applications.

Data Tables

Table 1: Physicochemical Properties of Selected Naphthalene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | 854912-51-9 | C₁₁H₆IN | 279.08 | Solid |

| 2-Naphthonitrile | 613-46-7 | C₁₁H₇N | 153.18 | Solid |

| 1-Iodonaphthalene | 90-14-2 | C₁₀H₇I | 254.07 | Liquid/Solid |

| 2-Iodonaphthalene | 612-55-5 | C₁₀H₇I | 254.07 | Solid |

| 6-Hydroxy-5-iodo-2-naphthonitrile | 1574190-74-1 | C₁₁H₆INO | 295.08 | Solid |

Data sourced from multiple chemical suppliers and databases. bldpharm.comhoffmanchemicals.comchemeo.comchemsrc.com

Table 2: Spectroscopic Data for Related Naphthonitriles

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Key IR Absorptions (cm⁻¹) |

| 2-Phenyl-benzo[cd]indole | δ=7.42–8.40 (m, 12 H) ppm (CDCl₃) | δ=122.2, 127.1, 128.4, 128.5, 128.9, 129.1, 129.3, 129.5, 130.4, 131.0, 134.9, 135.2, 150.8, 168.0 ppm (CDCl₃) | Not specified |

| 4-Bromo-2-naphthonitrile | δ=8.15 (s, 1H), 8.24 (d, 1H), 7.90-7.62 (m, 4H) (CDCl₃) | Not specified | 2224 (CN stretch) |

| 5,8-Dibromo-3-phenyl-2-naphthonitrile | Not specified | Not specified | 2224 (CN stretch) |

Spectroscopic data is illustrative for related structures and may vary based on specific substitution and conditions. uni-regensburg.desci-hub.segoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodonaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6IN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHSNFNSHWBJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C#N)C(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Potential of 5 Iodo 2 Naphthonitrile

Carbon-Carbon Bond Forming Reactions Involving the Iodo Moiety

The carbon-iodine bond in 5-iodo-2-naphthonitrile is a key site for reactivity, particularly in metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes this compound an excellent substrate for forming new carbon-carbon bonds.

Radical-Mediated Carbon-Carbon Bond Formation from Aryl Iodides

Aryl iodides are effective precursors for the generation of aryl radicals, which are highly reactive intermediates capable of forming new C-C bonds. nih.gov These reactions are typically conducted under metal-free conditions, often initiated by heat or light. libretexts.org A common method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a chain-propagating agent like tributyltin hydride (Bu3SnH). libretexts.org

The general mechanism proceeds as follows:

Initiation: A radical initiator generates a tributyltin radical (Bu3Sn•) from tributyltin hydride.

Propagation:

The tributyltin radical abstracts the iodine atom from this compound to form the 2-cyanonaphthyl radical.

This aryl radical adds to an unsaturated partner, such as an alkene or alkyne, creating a new carbon-centered radical.

The newly formed radical abstracts a hydrogen atom from Bu3SnH to yield the final product and regenerate the tributyltin radical, which continues the chain reaction. libretexts.org

This methodology is particularly effective for intramolecular cyclization reactions, where the radical adds to a tethered alkene or alkyne, leading to the formation of five- or six-membered rings. libretexts.org

Nucleophilic Substitutions and Dearomatization Reactions of the Naphthalene (B1677914) Core

The electron-withdrawing nature of the nitrile (-CN) group deactivates the naphthalene ring toward electrophilic aromatic substitution but activates it for nucleophilic attack.

Regioselective Nucleophilic Additions to Electron-Deficient Naphthalenes

Nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by strongly electron-withdrawing groups. libretexts.org The nitrile group in this compound activates the ring system, making it susceptible to nucleophilic attack. The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.orgnih.gov

Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, the iodide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrile group.

Elimination: The aromaticity is restored by the departure of the leaving group (iodide ion).

The regioselectivity of the attack is dictated by the positions of the activating group and the leaving group. For the reaction to be efficient, the electron-withdrawing group should be positioned ortho or para to the leaving group to effectively stabilize the negative charge in the Meisenheimer intermediate. youtube.com In this compound, the nitrile group is not directly ortho or para to the iodo group, which may influence the reactivity compared to more classically activated systems. However, nucleophilic substitution is still a potential pathway under forcing conditions or with very strong nucleophiles.

Hydride Addition to Naphthonitrile Scaffolds

Hydride reagents can react with the this compound scaffold in several ways. The most common reaction is the reduction of the nitrile group. Depending on the reagent and reaction conditions, nitriles can be reduced to primary amines (using strong reducing agents like lithium aluminum hydride, LiAlH4) or to aldehydes (using milder, more selective reagents like diisobutylaluminium hydride, DIBAL-H).

Furthermore, under certain conditions, powerful hydride sources can add to the electron-deficient naphthalene ring itself, leading to dearomatization products. This process is less common than nitrile reduction but represents a potential pathway for creating more saturated, three-dimensional structures from the planar aromatic starting material.

Conversion to Diverse Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. sciencescholar.ussciencescholar.usresearchgate.net The dual functionality of the iodo and nitrile groups allows for a range of cyclization strategies.

One powerful approach involves a sequential cross-coupling and cyclization reaction. For instance, a Sonogashira coupling can introduce a terminal alkyne at the 5-position. The resulting 5-(alkynyl)-2-naphthonitrile can then undergo an intramolecular cyclization, where the nitrile group acts as an electrophile for the nucleophilic alkyne, often promoted by a catalyst, to form fused nitrogen-containing heterocycles.

Similarly, palladium-catalyzed reactions can be designed to proceed in a domino or tandem fashion. For example, an intramolecular Heck reaction could be employed if an alkene is present elsewhere in a molecule tethered to the naphthalene core. wikipedia.org More complex cascade reactions involving the nitrile group's participation after an initial palladium-catalyzed C-C bond formation can lead to the construction of intricate polycyclic heterocyclic systems. chemistryviews.orgrsc.org The insertion of a nitrile into a C–Pd(II) bond, for example, can generate an imido-Pd(II) intermediate, which can be a key step in a catalytic cyclization process. chemistryviews.org

Derivatization to Selenoamides and 1,3-Selenazoles from Nitriles

The conversion of nitriles into selenium-containing heterocycles is a key transformation in medicinal chemistry. While direct studies on this compound are not extensively detailed, the established reactivity of aromatic nitriles provides a clear pathway for its derivatization. Generally, the synthesis of selenoamides from nitriles is achieved by treatment with selenium-transfer reagents. For instance, reagents like Phosphorus Pentaselenide (P₂Se₅) are known to convert various aryl nitriles into their corresponding selenoamides. nih.gov

These selenoamide intermediates are crucial precursors for the synthesis of 1,3-selenazoles. The Hantzsch-type condensation reaction, involving the cyclization of a selenoamide with an α-haloketone, is a common and effective method for constructing the 1,3-selenazole (B15495438) ring. nih.gov This two-step sequence allows for the introduction of diverse substituents onto the final heterocyclic product.

Table 1: Proposed Synthesis of 1,3-Selenazoles from this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Product Class |

| 1 | This compound | Phosphorus Pentaselenide (P₂Se₅) | 5-Iodo-2-naphthalenecarboselenoamide | Selenoamide |

| 2 | 5-Iodo-2-naphthalenecarboselenoamide | α-Haloketone (e.g., Phenacyl bromide) | 2-Aryl-4-(5-iodo-2-naphthyl)-1,3-selenazole | 1,3-Selenazole |

Applications in the Synthesis of Azole Derivatives

Azole compounds are a cornerstone of many pharmaceutical agents, particularly antifungals. dergipark.org.tr this compound serves as a valuable starting material for various azole derivatives through transformations involving either the iodo or the nitrile functional group.

The presence of the iodine atom allows for the synthesis of iodo-substituted azoles. For example, copper-catalyzed cycloaddition reactions can be employed to create 5-iodo-1,2,3-triazole-containing structures. nih.gov These iodo-triazoles are not just final products but also versatile intermediates for further functionalization via cross-coupling reactions. nih.gov

Furthermore, the nitrile group itself is a direct precursor to certain azole rings. A well-established method is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097) (such as sodium azide) to form a tetrazole ring. This reaction is often promoted by a Lewis acid.

Table 2: Synthesis of Azole Derivatives from this compound

| Target Azole | Functional Group Involved | Reaction Type | Typical Reagents | Resulting Structure |

| 1,2,3-Triazole | C-I bond (as part of a larger synthesis) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal alkyne, Sodium azide, Copper(I) catalyst | Naphthyl-substituted 1,2,3-triazole |

| Tetrazole | Nitrile (-CN) | [3+2] Cycloaddition | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) | 5-(5-Iodo-2-naphthyl)tetrazole |

| Isoxazole | C-I bond (via coupling) | Oxidative Cyclization | (2-hydroxy-1-phenyl)ketoximes, LTA | Naphthyl-substituted Isoxazole nih.gov |

Role as a Precursor in Complex Organic Synthesis

The most significant role of this compound in complex organic synthesis is as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, which is the crucial first step in many coupling cycles. nbinno.com The electron-withdrawing nitrile group further activates this bond, facilitating efficient reactions often under mild conditions. nbinno.com This reactivity allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, making it a key building block for constructing complex molecular frameworks found in pharmaceuticals and advanced materials. nbinno.comrsc.org

This versatility enables chemists to couple the this compound core with a wide array of partners, including boronic acids (Suzuki-Miyaura), alkenes (Heck), terminal alkynes (Sonogashira), and amines (Buchwald-Hartwig), thereby accessing a diverse range of substituted naphthalene derivatives.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | 5-Aryl-2-naphthonitrile |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C(sp²)-C(sp²) | 5-Vinyl-2-naphthonitrile derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | 5-Alkynyl-2-naphthonitrile |

| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | C(sp²)-N | 5-(Amino)-2-naphthonitrile |

Mechanistic Investigations of Reactions Involving 5 Iodo 2 Naphthonitrile and Its Precursors

Elucidation of Reaction Pathways for Regioselective Iodination Processes

The synthesis of 5-iodo-2-naphthonitrile relies on the regioselective iodination of a naphthalene (B1677914) precursor. The directing effects of substituents on the naphthalene ring play a crucial role in determining the position of iodination. Electrophilic aromatic substitution is a common method for introducing an iodine atom onto an aromatic ring. organicers.org

The reaction typically proceeds through the formation of an electrophilic iodine species, such as the iodonium (B1229267) ion (I+), which is generated in situ from an iodine source and an oxidizing agent. organic-chemistry.org The π-electrons of the naphthalene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The position of attack is determined by the stability of this intermediate. Subsequent loss of a proton from the intermediate restores the aromaticity of the ring and yields the iodinated product.

The regioselective synthesis of substituted naphthalenes can also be achieved through benzannulation reactions of haloalkynes, which offers independent control over the substitution pattern at multiple positions. nih.gov While not a direct iodination of 2-naphthonitrile (B358459), this approach highlights the importance of controlling regiochemistry in the synthesis of complex naphthalene derivatives.

Studies on Aryl Radical Generation and Their Subsequent Reactivity

The generation of aryl radicals from this compound and its precursors is a key step in certain reaction pathways. rsc.org These highly reactive intermediates can participate in a variety of transformations, including addition to multiple bonds and hydrogen atom abstraction. rsc.org

Aryl radicals can be generated from aryl halides through various methods, including photoredox catalysis, reactions with reducing agents, and in some cases, through the use of N-heterocyclic carbene catalysts. asiaresearchnews.com Once formed, the 2-cyano-5-naphthyl radical can undergo subsequent reactions to form a range of products. Understanding the factors that control the generation and reactivity of this radical is essential for developing new synthetic applications.

Hydrogen Atom Transfer (HAT) and Electron Donor-Acceptor (EDA) Complex Involvement in Photoreactions

In photoreactions involving aryl iodides, hydrogen atom transfer (HAT) and the formation of electron donor-acceptor (EDA) complexes can play significant mechanistic roles. researchgate.netmdpi.com

Hydrogen Atom Transfer (HAT): An excited-state photocatalyst can abstract a hydrogen atom from a suitable donor, generating a radical intermediate. nih.govacs.org In the context of reactions involving precursors to this compound, an aryl radical generated from an aryl iodide could potentially abstract a hydrogen atom from the solvent or another molecule in the reaction mixture. rsc.org This process is a fundamental step in many radical-mediated reactions. mdpi.com

Electron Donor-Acceptor (EDA) Complexes: An EDA complex is a ground-state association between an electron-rich donor molecule and an electron-poor acceptor molecule. beilstein-journals.org Upon photoexcitation, electron transfer can occur within the EDA complex, leading to the formation of radical ions. rsc.orghepatochem.com Aryl iodides can act as electron acceptors in the formation of EDA complexes. researchgate.net The formation of an EDA complex can facilitate the generation of an aryl radical under milder conditions than might otherwise be required. rsc.org This strategy has been utilized in a variety of synthetic transformations.

Investigation of β-Hydride Eliminations and Dearomative Hydride Additions

Mechanistic investigations into β-hydride eliminations and dearomative hydride additions involving this compound and its precursors are not extensively detailed in currently available literature. However, understanding these fundamental reaction types provides a framework for predicting the potential behavior of this compound in various chemical environments.

β-Hydride Elimination

β-hydride elimination is a common decomposition pathway for organometallic complexes. wikipedia.orgnih.gov This reaction involves the transfer of a hydrogen atom from a position beta to the metal center, leading to the formation of a metal-hydride bond and an alkene. wikipedia.org The process generally requires a vacant coordination site on the metal and a syn-coplanar arrangement of the metal-carbon and carbon-hydrogen bonds. nih.gov While often considered an undesirable side reaction in cross-coupling reactions, it is a crucial step in other catalytic processes like the Heck reaction and alkene isomerization. nih.gov

For a precursor to this compound, such as a metalated derivative, to undergo β-hydride elimination, there would need to be an alkyl chain attached to the metal with a hydrogen atom at the β-position. Given the aromatic nature of the naphthonitrile core, β-hydride elimination would not occur directly from the aromatic ring. Instead, it would be relevant in reactions involving precursors with specific alkyl substituents where this pathway is sterically and electronically feasible.

Dearomative Hydride Additions

Dearomative hydride addition is a process in which a hydride ion adds to an aromatic system, disrupting the aromaticity and forming a diene or a more saturated structure. This transformation is a powerful tool in organic synthesis for converting flat, aromatic compounds into three-dimensional molecules. The efficiency of this reaction is highly dependent on the nature of the aromatic substrate and the hydride source. Electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic attack by a hydride.

Kinetic Studies on Haloaromatic Radical Anions Cleavage Reactions

The cleavage of haloaromatic radical anions is a fundamental process in electron transfer reactions and has been the subject of detailed kinetic investigations. researchgate.netrsc.orgscispace.com The stability and fragmentation pathways of these radical anions are significantly influenced by the nature of the halogen, the aromatic system, and any substituents present.

Kinetic studies on the cleavage of various haloaromatic radical anions have been performed using techniques like cyclic voltammetry, pulse radiolysis, and laser flash photolysis. acs.org These methods allow for the in-situ generation of the radical anions and the real-time monitoring of their decay.

For iodoaromatic compounds, the carbon-iodine bond is relatively weak, and consequently, the corresponding radical anions tend to undergo rapid cleavage. The rate constants for the cleavage of iodoaromatic radical anions are typically very high, often approaching the diffusion-controlled limit. The presence of electron-withdrawing groups, such as the nitrile group in this compound, is expected to influence the standard potential for the formation of the radical anion and may also affect the cleavage rate constant.

While specific kinetic data for the cleavage of the this compound radical anion is not explicitly available in the reviewed literature, the general trends observed for other iodoaromatic compounds provide a strong indication of its likely reactivity. The cleavage would be expected to be a very fast and efficient process.

Below is a table summarizing representative cleavage rate constants for various haloaromatic radical anions, illustrating the effect of the halogen and the aromatic system on the reaction kinetics.

| Haloaromatic Compound | Cleavage Rate Constant (kc / s-1) | Method | Solvent |

|---|---|---|---|

| Iodobenzene | ~1 x 108 | Redox Catalysis | DMF |

| Bromobenzene | ~1 x 106 | Redox Catalysis | DMF |

| Chlorobenzene | ~1 x 103 | Redox Catalysis | DMF |

| 9-Iodoanthracene | > 109 | Cyclic Voltammetry | DMF |

| 1-Iodonaphthalene | ~3 x 109 | Redox Catalysis | DMF |

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of Intermediates and Products

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of mechanistic studies involving 5-iodo-2-naphthonitrile, multi-dimensional NMR experiments such as COSY, HSQC, and HMBC would be indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of potential intermediates and final products.

For instance, in a hypothetical reaction where this compound undergoes a substitution or coupling reaction, NMR would be used to isolate and characterize any stable intermediates. By comparing the chemical shifts, coupling constants, and through-space correlations (via NOESY/ROESY) of the starting material with those of reaction products and any trapped intermediates, chemists could deduce the regiochemistry and stereochemistry of the transformation. However, no specific studies applying these detailed NMR analyses to reaction intermediates derived from this compound have been reported.

Table 1: Hypothetical NMR Data for this compound and a Postulated Reaction Intermediate

| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Notes |

| This compound | Aromatic protons shifted by iodo and cyano groups. | Signals for ipso-carbons attached to iodine and the nitrile group would be distinct. | No experimental data from mechanistic studies is available. |

| Postulated Intermediate | Shift changes in aromatic protons indicating altered substitution pattern. | Appearance of new signals corresponding to a new functional group; shifts in ipso-carbon signals. | This represents a theoretical application of the technique, as no specific intermediates have been documented and characterized by NMR. |

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediate Identification and Reaction Progress Monitoring

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for reactants, products, and intermediates. This is crucial in mechanistic studies to confirm the identity of species observed during a reaction. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of volatile components in a reaction mixture, making it a powerful tool for monitoring reaction progress and identifying byproducts.

In a study of a reaction involving this compound, GC-MS could be used to take aliquots of the reaction mixture over time. The resulting chromatograms would show the decrease of the starting material peak and the increase of product peaks, allowing for a kinetic profile to be built. Any new peaks that appear and then disappear could indicate the formation of a transient, yet stable enough, intermediate for GC analysis. HRMS would then be used on these separated components to confirm their exact mass and deduce their chemical formula. No such detailed analysis has been published for reactions involving this compound.

Table 2: Illustrative Application of Mass Spectrometry in a Mechanistic Study

| Technique | Application | Expected Information for this compound Study |

| GC-MS | Reaction Progress Monitoring | Separation of this compound from its products and potential stable intermediates over time. |

| HRMS (e.g., ESI-TOF) | Intermediate Identification | Accurate mass measurement of transient species trapped from the reaction mixture, allowing for determination of their elemental composition. |

Note: The table illustrates potential applications as no specific research data is available for this compound.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. nih.govrsc.org For 5-Iodo-2-naphthonitrile, DFT calculations would elucidate the distribution of electron density and the nature of its molecular orbitals.

Key aspects of the electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov In a typical DFT study, the HOMO would likely be distributed across the naphthalene (B1677914) ring system, while the LUMO may show significant localization influenced by the electron-withdrawing cyano group.

From these orbital energies, various chemical reactivity descriptors can be calculated. These global reactivity indices, such as chemical potential, hardness, and electrophilicity, provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps in understanding the molecule's behavior in polar reactions.

DFT is also employed to predict spectroscopic properties. By calculating the harmonic vibrational frequencies, an expected Infrared (IR) and Raman spectrum can be generated, allowing for the assignment of specific vibrational modes to functional groups within the molecule, such as the C≡N stretch of the nitrile group and C-I stretch. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, providing theoretical UV-Visible absorption spectra. bohrium.com

Table 1: Illustrative DFT-Calculated Properties for an Aromatic Nitrile (Note: This table is a representative example of data that would be generated from a DFT study and is not based on actual published results for this compound.)

| Parameter | Calculated Value | Unit | Significance |

|---|---|---|---|

| EHOMO | -6.5 | eV | Electron-donating ability |

| ELUMO | -1.8 | eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | eV | Chemical reactivity/stability |

| Electrophilicity (ω) | 1.9 | eV | Propensity to accept electrons |

| Dipole Moment | 3.5 | Debye | Molecular polarity |

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Computational chemistry offers indispensable tools for elucidating the step-by-step pathways of chemical reactions. dntb.gov.uaresearchgate.net By modeling the reaction of this compound with another reactant, researchers can map out the entire potential energy surface. This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net

A transition state (TS) represents the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility and rate. DFT calculations are used to locate the precise geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, a key factor in reaction kinetics. researchgate.net

For example, in a nucleophilic aromatic substitution reaction involving this compound, computational modeling could identify the transition state for the addition of a nucleophile to the naphthalene ring. The calculated energy profile would show the relative energies of the reactants, the intermediate Meisenheimer complex, the transition state for the departure of the iodide leaving group, and the final product. Such studies can also reveal whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Naphthalene Functionalizations

The functionalization of substituted naphthalenes can lead to multiple isomers, making the prediction of regioselectivity a significant challenge. researchgate.netnih.gov Computational methods, particularly DFT, are instrumental in explaining and predicting the preferred site of reaction. researchgate.net For this compound, any further functionalization, such as electrophilic aromatic substitution or metal-catalyzed C-H activation, would be influenced by the directing effects of both the iodo and cyano substituents. nih.gov

To predict regioselectivity, computational models analyze the relative stabilities of potential intermediates or the activation energies of the transition states for reaction at different positions on the naphthalene ring. rsc.org For an electrophilic attack, the model would calculate the activation energy for the attack at each available carbon atom. The position leading to the lowest energy transition state is the predicted major product. This analysis considers both steric hindrance from the existing substituents and their electronic effects (i.e., whether they are activating or deactivating and their ortho-, meta-, or para-directing influence).

In the context of this compound, the electron-withdrawing nature of the cyano group would deactivate the ring towards electrophilic attack, while the iodine atom's effect is more complex, involving both inductive withdrawal and resonance donation. DFT calculations can precisely quantify these competing effects to provide a reliable prediction of the reaction outcome. rsc.org

Analysis of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. mdpi.com The iodine atom in this compound makes the molecule a potential halogen bond (XB) donor. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic (electron-rich) site on another molecule. rug.nlwikipedia.org The strength of the halogen bond generally follows the trend I > Br > Cl > F. wikipedia.org

Computational analysis can characterize and quantify these interactions. Methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to identify bond critical points and measure orbital interactions, respectively, providing evidence for the existence and strength of a halogen bond.

Applications and Future Research Directions in Synthetic Organic Chemistry

Utilization as a Versatile Synthetic Building Block for Functionalized Naphthalene (B1677914) Derivatives

The carbon-iodine (C–I) bond in 5-Iodo-2-naphthonitrile is its most prominent feature for synthetic manipulation, serving as a versatile handle for introducing a wide array of substituents onto the naphthalene core. This reactivity is primarily harnessed through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The iodo group is an excellent coupling partner in these reactions due to the C–I bond's optimal balance of reactivity and stability.

Research on analogous compounds, such as iodo-naphthol derivatives, demonstrates the extensive applicability of palladium-catalyzed reactions for forming new carbon-carbon and carbon-heteroatom bonds. ugto.mx These established methodologies are directly applicable to this compound, enabling the synthesis of a diverse library of functionalized naphthalene derivatives. The primary cross-coupling reactions for which this building block is suited include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

Heck Coupling: Reaction with alkenes to append vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

Cyanation: Replacement of the iodo group with another nitrile, although less common given the existing cyano group.

The nitrile group (-CN) provides an additional site for chemical modification, which can be carried out before or after the cross-coupling step. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, further expanding the molecular diversity achievable from this single starting material.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Functional Group |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Aryl, Vinyl |

| Sonogashira | R-C≡CH | C-C | Alkynyl |

| Heck | Alkene | C-C | Vinyl |

| Buchwald-Hartwig | R₂NH | C-N | Amine |

| Stille | R-Sn(Alkyl)₃ | C-C | Aryl, Vinyl |

Integration into Multi-Step Synthesis of Complex Molecular Architectures

The true value of a synthetic building block is realized in its seamless integration into complex, multi-step synthetic sequences. This compound is designed for such applications, offering two chemically orthogonal functional groups. "Orthogonality" in this context means that one group can be reacted selectively while the other remains unaffected, allowing for precise, stepwise construction of a target molecule.

For instance, a synthetic strategy could first utilize the iodo group for a palladium-catalyzed Suzuki coupling to build a bi-aryl system. The nitrile group, being robust and generally unreactive under these conditions, is carried through the transformation intact. In a subsequent step, this nitrile can be selectively transformed—for example, hydrolyzed to a carboxylic acid or reduced to a primary amine—to enable further elaboration, such as amide bond formation or cyclization. This step-by-step control is critical in the total synthesis of natural products and the construction of complex pharmaceutical agents where specific connectivity and stereochemistry are paramount.

While specific total syntheses prominently featuring this compound as a key intermediate are not extensively documented in readily available literature, its structural motifs are present in various complex molecules. Its utility lies in its potential to serve as a linchpin, connecting different fragments of a molecule or providing a rigid scaffold upon which complexity can be built.

Exploration of Novel Catalytic Systems and Green Chemistry Approaches for its Synthesis and Derivatization

The synthesis and use of this compound are intrinsically linked to the ongoing evolution of catalysis and green chemistry. While the compound itself is a product of classical functionalization, its primary applications in cross-coupling reactions are at the forefront of sustainable chemical research. Modern palladium catalysts, employing sophisticated phosphine (B1218219) ligands, have dramatically improved the efficiency of these reactions. This allows for extremely low catalyst loadings (measured in parts-per-million), milder reaction conditions, and the use of more environmentally benign solvents, all of which are core tenets of green chemistry.

Furthermore, the field is actively moving towards methods that bypass the need for pre-functionalized starting materials like aryl iodides. anr.fr Direct C–H bond functionalization, where a catalyst selectively activates a carbon-hydrogen bond on the naphthalene core, represents a more atom-economical and sustainable approach. researchgate.netresearchgate.net Research in this area aims to develop catalytic systems, often using metals like palladium, rhodium, or ruthenium, that can directly introduce functional groups onto the naphthalene ring without prior installation of a halide. anr.frrsc.org While this compound remains a valuable and reliable building block, the future of naphthalene derivatization will likely involve a synergy between classical cross-coupling of pre-functionalized substrates and these emerging direct C-H activation strategies.

Future Directions in Dearomative Chemistry and Targeted Naphthalene Functionalization

The functionalization of naphthalene is entering a new and exciting phase, moving beyond simple substitution on the aromatic ring to more complex, three-dimensional transformations. Two key areas define the future of this research: targeted C-H functionalization and dearomative chemistry.

Targeted Naphthalene Functionalization: As mentioned, direct C–H functionalization is a major goal. anr.frresearchgate.netresearchgate.net By using directing groups, chemists can guide a catalyst to a specific C-H bond on the naphthalene ring, enabling highly regioselective reactions that are difficult to achieve through classical methods. This approach reduces the number of synthetic steps and waste generated compared to routes requiring pre-functionalization.

Dearomative Chemistry: Perhaps the most significant future direction is the dearomatization of naphthalene derivatives. nih.gov This process breaks the aromaticity of the naphthalene ring to create complex, three-dimensional alicyclic (non-aromatic) structures. nih.govresearchgate.net Such frameworks are highly valuable in medicinal chemistry as they provide access to novel chemical space and molecular shapes that can interact more specifically with biological targets. Recent advances have shown that catalytic asymmetric dearomatization can convert flat naphthalene precursors into chiral, polycyclic molecules with high enantioselectivity. researchgate.netacs.org This can be achieved through various methods, including transition-metal catalysis and photoredox catalysis. acs.orgresearchgate.net Pre-functionalized compounds like this compound can serve as starting points for these dearomatization cascades, where the existing functional groups can influence the reaction's outcome or be used for subsequent modifications of the resulting 3D structure. This frontier of research promises to transform flat, simple aromatics into complex, biologically relevant molecules.

Q & A

Q. How do steric and electronic effects influence the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Systematic substitution with electron-donating/withdrawing groups (e.g., -OCH, -NO) on the naphthalene ring alters reactivity. Use Hammett plots to correlate substituent effects with reaction rates. Steric maps generated from Cambridge Structural Database (CSD) data guide predictions of steric hindrance in transition states .

Guidelines for Data Reporting

- Experimental Replication : Follow protocols in for detailing reaction conditions (solvents, catalysts, temperatures) and characterization data. Include raw spectral data in supplementary materials.

- Contradiction Analysis : Apply frameworks from and –14 to address inconsistent results, emphasizing temporal or contextual factors (e.g., short-term vs. long-term stability studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.